(3-Methyl-1-benzothiophen-5-yl)hydrazine
Description
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(3-methyl-1-benzothiophen-5-yl)hydrazine |
InChI |
InChI=1S/C9H10N2S/c1-6-5-12-9-3-2-7(11-10)4-8(6)9/h2-5,11H,10H2,1H3 |
InChI Key |
QPMAQESMVSRCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key Observations :
- Electron Effects : Benzothiophene’s sulfur atom provides stronger electron-donating properties than benzofuran’s oxygen or benzimidazole’s nitrogen, influencing reactivity in catalysis or drug design .
- Substituent Impact : Methyl groups enhance lipophilicity, while fluorine improves metabolic stability and bioavailability in pharmaceuticals .
Physicochemical Properties
Research Findings :
- Hydrazine derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher reactivity in electrophilic substitutions, while electron-donating groups (e.g., methyl) stabilize the core structure .
Q & A
Q. What are the optimal synthetic routes for (3-Methyl-1-benzothiophen-5-yl)hydrazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted benzothiophene precursors with hydrazine derivatives (e.g., hydrazine hydrate) under reflux in ethanol or methanol . For example, hydrazine hydrate is added to a solution of the carbonyl precursor (e.g., methyl ester or acyl chloride derivatives) and heated at 60–80°C for 4–20 hours. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of precursor to hydrazine) and using anhydrous solvents to minimize side reactions. Post-synthesis purification involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions on the benzothiophene ring and confirm hydrazine linkage. Aromatic protons appear at δ 6.8–8.0 ppm, while NH-NH protons resonate at δ 3.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- UV-Vis Spectroscopy : Absorption maxima at 250–300 nm (benzothiophene π→π* transitions) and 320–350 nm (n→π* of hydrazine) .
- X-ray Crystallography : Resolves bond angles and crystallographic packing, requiring SHELX software for refinement .
Q. How can researchers assess the thermal stability and decomposition kinetics of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition onset temperatures (typically >150°C for hydrazine derivatives). Differential scanning calorimetry (DSC) detects exothermic/endothermic events (e.g., melting points, oxidative decomposition). Kinetic parameters (activation energy ) are derived via Flynn-Wall-Ozawa or Kissinger methods .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., ethanol/water) to optimize solubility and aggregation behavior.
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes) by aligning hydrazine’s NH groups with active-site residues .
Q. How can researchers resolve contradictions in reported bioactivity data for hydrazine derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform MIC/MBC assays (for antimicrobial studies) across a concentration gradient (0.1–100 µg/mL) to identify threshold effects .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on benzothiophene) using analogues synthesized via parallel combinatorial methods .
- Control Experiments : Test for false positives (e.g., redox activity interfering with MTT assays) using radical scavengers like ascorbic acid .
Q. What catalytic systems enhance the hydrogen production efficiency of hydrazine derivatives for energy applications?
- Methodological Answer : Nickel- or ruthenium-based catalysts (e.g., Ni@CeO, Ru/AlO) promote hydrazine decomposition to H and N. Kinetic studies using fixed-bed reactors (25–80°C, 1–5 bar) quantify turnover frequencies (TOF) and activation barriers. In-situ FTIR monitors intermediate species (e.g., NHNH) to refine reaction mechanisms .
Q. How can crystallographic data resolve ambiguities in hydrazine derivative structures?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines unit cell parameters and hydrogen-bonding networks. For disordered structures, TWINABS corrects for twinning, and OLEX2 visualizes electron density maps. High-resolution data (R < 0.05) ensure accurate bond-length validation .
Q. What experimental designs optimize the synthesis of hydrazine-based heterocycles for medicinal chemistry?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 18 hours) by enhancing thermal efficiency (100–150°C, 300 W) .
- Flow Chemistry : Enables continuous production with in-line IR monitoring to track intermediate formation (e.g., hydrazone formation) .
- Green Chemistry : Replace ethanol with ionic liquids (e.g., [BMIM]BF) to improve atom economy and reduce waste .
Data Contradiction Analysis
- Example : Conflicting reports on antimicrobial efficacy may arise from strain-specific resistance or assay variability. Standardize protocols using CLSI guidelines and validate via time-kill curves .
- Thermal Stability : Discrepancies in decomposition temperatures often stem from differing purge gases (N vs. O). Repeat TGA under controlled atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
